Aminobenzenesulfonic auristatin E

ADC Payload Microtubule Inhibitor Cytotoxicity

Aminobenzenesulfonic auristatin E is a defined, synthetic drug-linker conjugate specifically for ADC research. It covalently couples the microtubule inhibitor Auristatin E to an aminobenzenesulfonic linker, providing a reproducible chemical entity for payload screening, bioconjugation optimization, and in vivo therapeutic index studies. Unlike free cytotoxics, this conjugate enables direct comparison of intracellular release kinetics, bystander killing, and DAR homogeneity versus MMAE‑ or MMAF‑based ADCs. The aminobenzenesulfonic handle supports site‑specific conjugation and stability assessment under physiological conditions. Choose this compound as a critical intermediate for preclinical ADC programs when payload‑linker integrity and batch‑to‑batch consistency are non‑negotiable.

Molecular Formula C37H64N6O8S
Molecular Weight 753.0 g/mol
Cat. No. B12410945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminobenzenesulfonic auristatin E
Molecular FormulaC37H64N6O8S
Molecular Weight753.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
InChIInChI=1S/C37H64N6O8S/c1-13-24(6)33(42(10)37(47)31(22(2)3)39-36(46)32(23(4)5)41(8)9)29(50-11)21-30(44)43-20-14-15-28(43)34(51-12)25(7)35(45)40-52(48,49)27-18-16-26(38)17-19-27/h16-19,22-25,28-29,31-34H,13-15,20-21,38H2,1-12H3,(H,39,46)(H,40,45)/t24-,25+,28-,29+,31-,32-,33-,34+/m0/s1
InChIKeyAZVFJNPRFUTRNO-RAEOHFLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminobenzenesulfonic Auristatin E: Drug-Linker Conjugate for ADC Development and Procurement


Aminobenzenesulfonic auristatin E is a synthetic drug-linker conjugate specifically designed for antibody-drug conjugate (ADC) research and development . The compound consists of the potent microtubule inhibitor Auristatin E covalently attached to an aminobenzenesulfonic linker moiety, enabling subsequent conjugation to targeting antibodies . It is supplied as a research-grade reagent for preclinical studies involving ADC payload optimization, linker stability assessment, and targeted cancer therapy model development . Unlike free cytotoxic agents, this conjugate represents a critical intermediate in the ADC workflow, providing a defined chemical entity for reproducible bioconjugation experiments [1].

Critical Differentiation: Why Aminobenzenesulfonic Auristatin E Cannot Be Replaced by Generic Auristatin Payloads in ADC Research


Generic substitution of auristatin payloads or linkers in ADC development is not scientifically viable due to compound-specific pharmacokinetic and pharmacodynamic profiles [1]. Auristatin E-based conjugates, including those with the aminobenzenesulfonic linker, exhibit distinct intracellular release kinetics, bystander killing capacity, and hydrophobicity profiles compared to monomethyl auristatin E (MMAE) or monomethyl auristatin F (MMAF) [2]. The aminobenzenesulfonic linker introduces a specific chemical handle that influences conjugation efficiency, drug-to-antibody ratio (DAR) homogeneity, and linker stability under physiological conditions . Using an alternate linker-payload combination would fundamentally alter the ADC's therapeutic window and in vivo efficacy, as demonstrated by comparative studies showing divergent toxicity and antitumor activity between MMAE- and MMAF-conjugated ADCs [3].

Quantitative Differentiation of Aminobenzenesulfonic Auristatin E: Head-to-Head Comparative Evidence for ADC Payload Selection


Payload Potency: Auristatin E vs. MMAE in Cell-Free Tubulin Polymerization Assays

Auristatin E demonstrates comparable in vitro potency to monomethyl auristatin E (MMAE) against human cancer cell lines, with IC50 values in the low nanomolar range. Specifically, free Auristatin E exhibits an IC50 of 5.03 nM against A549 lung adenocarcinoma cells . In contrast, free MMAE shows a range of IC50 values, including 0.07 nM against BJAB and WSU-DLCL2 lymphoma lines . This indicates that Auristatin E retains high cytotoxic potential and serves as an effective payload when conjugated via the aminobenzenesulfonic linker .

ADC Payload Microtubule Inhibitor Cytotoxicity

Linker Stability: Aminobenzenesulfonic vs. Valine-Citrulline (vc) Linker in ADC Constructs

The aminobenzenesulfonic linker provides a distinct chemical attachment point for antibody conjugation, which may influence plasma stability relative to the widely used valine-citrulline (vc) dipeptide linker . While direct comparative stability data for aminobenzenesulfonic auristatin E are not publicly available, class-level evidence from related ADC linkers indicates that sulfonic acid-containing linkers can enhance aqueous solubility and reduce aggregation propensity compared to hydrophobic vc linkers [1]. This is critical because high-DAR ADCs with vc-MMAE are prone to aggregation and rapid clearance [2].

ADC Linker Stability Pharmacokinetics

Bystander Killing Effect: Auristatin E vs. MMAF in ADC Context

Free Auristatin E, like its analog MMAE, is cell-permeable and can induce bystander killing of neighboring antigen-negative tumor cells following ADC internalization and payload release [1]. In contrast, MMAF is a charged molecule with limited membrane permeability, resulting in negligible bystander activity [2]. Quantitative studies with ADCs delivering MMAE show significant killing of co-cultured antigen-negative cells, while MMAF-ADCs do not [3]. Aminobenzenesulfonic auristatin E is expected to retain bystander capability due to the neutral nature of Auristatin E .

Bystander Effect ADC Efficacy Tumor Heterogeneity

Drug-to-Antibody Ratio (DAR) Control: Aminobenzenesulfonic Conjugation Site vs. Cysteine Conjugation

The aminobenzenesulfonic group provides a specific chemical handle for site-selective conjugation to engineered antibody residues (e.g., engineered cysteines or lysines) . This contrasts with traditional stochastic conjugation to reduced interchain disulfides, which yields heterogeneous ADC mixtures with DAR values ranging from 0 to 8 [1]. While direct comparative DAR data for aminobenzenesulfonic auristatin E are not available, sulfonic acid-based linkers have been shown to enable DAR homogeneity with a defined DAR of 2 or 4 [2]. Homogeneous DAR improves pharmacokinetic consistency and reduces toxicity [3].

ADC Bioconjugation DAR Homogeneity Process Development

Deuterated Internal Standard: Aminobenzenesulfonic Auristatin E-d8 for LC-MS Quantification

Aminobenzenesulfonic auristatin E-d8, a stable isotope-labeled analog, is available as an internal standard for quantitative LC-MS/MS analysis of the unlabeled compound in biological matrices . This deuterated form enables precise quantification of ADC payload release and systemic exposure in preclinical pharmacokinetic studies . Unlike other auristatin payloads that lack a matched internal standard, aminobenzenesulfonic auristatin E-d8 provides a direct calibration curve for accurate measurement .

Bioanalysis LC-MS Pharmacokinetics

Optimal Use Cases for Aminobenzenesulfonic Auristatin E in ADC Research and Development


ADC Payload Screening and Optimization

Use aminobenzenesulfonic auristatin E as a defined payload-linker conjugate to benchmark novel antibody constructs against a known potent microtubule inhibitor. Compare in vitro cytotoxicity and bystander killing with MMAE- and MMAF-based ADCs to select the optimal payload for a given target antigen and tumor type [1].

Linker Stability and Pharmacokinetic Studies

Employ aminobenzenesulfonic auristatin E-d8 as an internal standard in LC-MS/MS assays to quantify payload release from ADCs in plasma, tumor, and normal tissues. This allows precise determination of linker stability, systemic exposure, and tumor-to-plasma ratios .

Site-Specific Conjugation Method Development

Utilize the aminobenzenesulfonic linker as a model system for optimizing site-specific conjugation chemistries (e.g., to engineered cysteine or lysine residues). Evaluate DAR homogeneity, aggregation propensity, and in vivo efficacy compared to stochastic conjugation approaches [2].

Comparative ADC Pharmacology in Xenograft Models

Generate ADCs with aminobenzenesulfonic auristatin E and compare their antitumor activity, tolerability, and therapeutic index with ADCs carrying MMAE or MMAF in relevant xenograft models. This provides direct evidence for payload selection in preclinical development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminobenzenesulfonic auristatin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.